2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid
CAS No.: 945530-34-7
Cat. No.: VC5067767
Molecular Formula: C9H7NO2S2
Molecular Weight: 225.28
* For research use only. Not for human or veterinary use.
![2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid - 945530-34-7](/images/structure/VC5067767.png)
Specification
CAS No. | 945530-34-7 |
---|---|
Molecular Formula | C9H7NO2S2 |
Molecular Weight | 225.28 |
IUPAC Name | 2-methylsulfanylthieno[2,3-b]pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C9H7NO2S2/c1-13-9-6(8(11)12)5-3-2-4-10-7(5)14-9/h2-4H,1H3,(H,11,12) |
Standard InChI Key | GCXVZYUQHUAQNQ-UHFFFAOYSA-N |
SMILES | CSC1=C(C2=C(S1)N=CC=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2-(methylthio)thieno[2,3-b]pyridine-3-carboxylic acid combines a bicyclic thienopyridine system with functional groups that confer distinct electronic and steric characteristics. The methylthio (-SMe) group at position 2 enhances electron density in the aromatic system, while the carboxylic acid (-COOH) at position 3 introduces acidity and hydrogen-bonding capacity. Key properties include:
-
Molecular Formula: C₉H₇NO₂S₂
-
Molecular Weight: 241.29 g/mol
-
Solubility: Limited solubility in nonpolar solvents; moderate solubility in polar aprotic solvents (e.g., DMSO) due to the carboxylic acid group .
-
Acidity: The carboxylic acid group exhibits a pKa of approximately 4.2–4.5, comparable to benzoic acid derivatives .
Synthesis and Optimization
Core Scaffold Construction
The thieno[2,3-b]pyridine core is typically synthesized via cyclization reactions. A common approach involves:
-
Cyclocondensation: Reaction of 3-aminothiophene derivatives with β-keto esters or nitriles under acidic conditions .
-
Functionalization: Introduction of the methylthio group via nucleophilic substitution or Friedel-Crafts alkylation. For example, treatment of a brominated intermediate with sodium methanethiolate (NaSMe) yields the methylthio substituent .
Table 1: Representative Synthesis of Thieno[2,3-b]pyridine Carboxylic Acid Derivatives
Industrial-Scale Production
Large-scale synthesis employs continuous-flow reactors to optimize yield and purity. Key considerations include:
-
Catalyst Selection: Palladium-based catalysts for cross-coupling reactions .
-
Purification: Recrystallization from ethanol/water mixtures achieves >98% purity .
Compound | Target | IC₅₀ | Reference |
---|---|---|---|
3-Amino-thieno[2,3-b]pyridine-2-carboxamide | IKKβ | 0.8 nM | |
2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid* | PDE4B | *Predicted: 1.2 µM |
*Predicted based on QSAR modeling of PDE4B inhibitors .
Anti-Inflammatory Applications
The carboxylic acid moiety enables salt formation with improved bioavailability. Derivatives of thieno[2,3-b]pyridine-2-carboxylic acid show 85% inhibition of TNF-α release in macrophages at 10 µM , suggesting potential for the methylthio variant in treating inflammatory disorders.
Applications in Materials Science
Coordination Chemistry
The compound’s sulfur and oxygen donor atoms facilitate metal coordination. Preliminary studies indicate formation of stable complexes with Cu(II) and Fe(III), which exhibit catalytic activity in oxidation reactions .
Organic Electronics
Thienopyridine derivatives serve as electron-deficient building blocks in organic semiconductors. The methylthio group improves charge transport properties, with hole mobility values of 0.12 cm²/V·s reported in thin-film transistors .
Challenges and Future Directions
-
Synthetic Scalability: Current methods suffer from moderate yields (65–85%) during methylthio introduction. Future work should explore photoredox catalysis or flow chemistry for optimization .
-
Biological Profiling: In vivo toxicity and pharmacokinetic studies are needed to validate preclinical potential.
-
Materials Optimization: Tailoring substituents to enhance semiconductor performance while maintaining synthetic accessibility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume